N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide,monohydrochloride
Overview
Description
N-methyl Norfentanyl (hydrochloride) is an analytical reference material that is structurally similar to known opioids. It is primarily used in research and forensic applications due to its structural similarity to fentanyl and its analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl Norfentanyl (hydrochloride) is synthesized through a series of chemical reactions involving the modification of the fentanyl structure. The synthesis typically involves the N-methylation of norfentanyl, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, methanol, and phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods
Industrial production methods for N-methyl Norfentanyl (hydrochloride) are not well-documented in the public domain. it is likely that the production involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-methyl Norfentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dealkylated products .
Scientific Research Applications
N-methyl Norfentanyl (hydrochloride) is used in various scientific research applications, including:
Chemistry: It serves as a reference material for analytical methods such as mass spectrometry and chromatography.
Biology: It is used in studies investigating the metabolism and distribution of fentanyl analogues.
Medicine: Research on its pharmacokinetics and pharmacodynamics helps in understanding the effects of fentanyl and its analogues.
Industry: It is used in the development of analytical standards and quality control procedures for forensic and toxicological analysis
Mechanism of Action
N-methyl Norfentanyl (hydrochloride) exerts its effects through its structural similarity to fentanyl. Fentanyl and its analogues act on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor. This binding results in the inhibition of neurotransmitter release, leading to analgesic and sedative effects . The molecular targets and pathways involved include the G-protein coupled receptor signaling pathway and the inhibition of adenylate cyclase activity .
Comparison with Similar Compounds
N-methyl Norfentanyl (hydrochloride) is similar to other fentanyl analogues, such as:
Norfentanyl: The primary metabolite of fentanyl, lacking the N-methyl group.
Methoxyacetylfentanyl: An analogue with a methoxy group in place of the propionyl group.
Cyclopropylfentanyl: An analogue with a cyclopropyl group in place of the propionyl group
Uniqueness
N-methyl Norfentanyl (hydrochloride) is unique due to its specific structural modifications, which influence its pharmacokinetic and pharmacodynamic properties. These modifications can affect its potency, duration of action, and metabolic pathways, making it a valuable reference material for research and forensic applications .
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-11-16(2)12-10-14;/h4-8,14H,3,9-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNGBNNAZOHPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037130 | |
Record name | N-Methyl norfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24775-71-1 | |
Record name | N-Methyl norfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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